BenchChemオンラインストアへようこそ!

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide

Benzofuran 1,3,4-Oxadiazole Structural comparator

N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide (CAS 921906-83-4; molecular formula C₁₇H₉F₂N₃O₃; molecular weight 341.27 g/mol) is a tripartite heterocyclic small molecule comprising a benzofuran ring, a central 1,3,4-oxadiazole linker, and a terminal 2,6-difluorobenzamide moiety. It belongs to the broader class of benzofuran–1,3,4-oxadiazole hybrid pharmacophores, which are recognized as privileged scaffolds in medicinal chemistry due to their demonstrated bioactivity across anticancer, antimicrobial, antitubercular, and enzyme inhibitory applications.

Molecular Formula C17H9F2N3O3
Molecular Weight 341.274
CAS No. 921906-83-4
Cat. No. B2661358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
CAS921906-83-4
Molecular FormulaC17H9F2N3O3
Molecular Weight341.274
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=C(C=CC=C4F)F
InChIInChI=1S/C17H9F2N3O3/c18-10-5-3-6-11(19)14(10)15(23)20-17-22-21-16(25-17)13-8-9-4-1-2-7-12(9)24-13/h1-8H,(H,20,22,23)
InChIKeyICYNCECYKQHJHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide (CAS 921906-83-4): Structural Identity and Compound Class Positioning for Scientific Procurement


N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide (CAS 921906-83-4; molecular formula C₁₇H₉F₂N₃O₃; molecular weight 341.27 g/mol) is a tripartite heterocyclic small molecule comprising a benzofuran ring, a central 1,3,4-oxadiazole linker, and a terminal 2,6-difluorobenzamide moiety . It belongs to the broader class of benzofuran–1,3,4-oxadiazole hybrid pharmacophores, which are recognized as privileged scaffolds in medicinal chemistry due to their demonstrated bioactivity across anticancer, antimicrobial, antitubercular, and enzyme inhibitory applications [1]. The 2,6-difluorobenzamide motif is a validated pharmacophore for targeting the bacterial cell division protein FtsZ, a mechanism exploited by several antibacterial development programs [2]. The combination of these three pharmacophoric units into a single molecular entity distinguishes this compound from simpler mono- or bipartite analogs and provides a multi-target-capable scaffold for structure–activity relationship (SAR) exploration.

Why Generic Substitution Fails for N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide: Scaffold-Level Differentiation in Tripartite Heterocyclic Amides


Interchanging in-class benzofuran–oxadiazole or difluorobenzamide compounds is not straightforward because biological potency is exquisitely sensitive to the identity of the central heterocyclic scaffold, the C-5 substituent on the oxadiazole ring, and the substitution pattern on the benzamide terminus. Barbier et al. (2022) demonstrated that among 15 tripartite 2,6-difluorobenzamides, only a 1,2,4-oxadiazole regioisomer (II.c) achieved meaningful anti-staphylococcal MIC values (0.5–1 µg/mL), while its 1,3,4-oxadiazole counterparts showed markedly weaker activity, underscoring that even positional isomerism of the central oxadiazole ring can profoundly alter antibacterial efficacy [1]. In anticancer screening, Irfan et al. (2022) reported that within a single benzofuran–oxadiazole series (5a–g), IC₅₀ values against the A549 lung cancer cell line varied from 6.3 µM (compound 5d) to substantially higher values for other congeners, and replacement of the 1,3,4-oxadiazole with a 1,2,4-triazole core (series 7a–h) produced distinct potency and selectivity profiles [2]. These data establish that the specific combination of the benzofuran ring, 1,3,4-oxadiazole connectivity, and 2,6-difluorobenzamide terminus constitutes a non-fungible pharmacophoric signature requiring explicit experimental validation rather than analog extrapolation.

Quantitative Differentiation Evidence for N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide (CAS 921906-83-4)


Structural Differentiation: Benzofuran-1,3,4-Oxadiazole Core versus 2,4-Dimethylphenyl-1,3,4-Oxadiazole Analog in 2,6-Difluorobenzamide Series

The target compound (CAS 921906-83-4) incorporates a benzofuran ring at the C-5 position of the 1,3,4-oxadiazole, whereas its closest commercially cataloged analog, N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide (CAS 891114-16-2), bears a simple dimethylphenyl substituent at the same position . The benzofuran moiety introduces an oxygen-containing fused bicyclic heterocycle (C₈H₆O framework) with distinct π-electron distribution, hydrogen-bond acceptor capability (furan oxygen), and conformational rigidity compared to the freely rotating dimethylphenyl ring. In silico docking studies of benzofuran-1,3,4-oxadiazole scaffolds (BF1–BF16) against multiple protein targets consistently show that the benzofuran-oxygen participates in key polar interactions within enzyme active sites that are not accessible to simple phenyl-substituted analogs [1]. This structural distinction directly impacts molecular recognition and target engagement potential.

Benzofuran 1,3,4-Oxadiazole Structural comparator

Antibacterial Target Engagement Class Evidence: 2,6-Difluorobenzamide FtsZ Inhibition versus Non-Fluorinated Benzamide Controls

The 2,6-difluorobenzamide moiety present in the target compound is a validated pharmacophore for allosteric inhibition of the bacterial cell division protein FtsZ. In systematic SAR studies by Barbier et al. (2022), tripartite 2,6-difluorobenzamides incorporating various central heterocyclic scaffolds were evaluated against three S. aureus strains (including methicillin-resistant and methicillin-susceptible isolates). The most active compound in this series, a 1,2,4-oxadiazole-methylene-linked 2,6-difluorobenzamide (II.c), displayed MIC values of 0.5–1 µg/mL across all strains tested, with no detectable human cytotoxicity [1]. This represents a class-level benchmark for 2,6-difluorobenzamide-containing oxadiazoles, though the specific 1,3,4-oxadiazole regioisomers in the same study showed weaker antibacterial activity, highlighting the critical influence of oxadiazole connectivity [1]. The presence of the 2,6-difluoro substitution on the benzamide ring has been established as essential for FtsZ binding: comparative studies of 2,6-difluoro-3-methoxybenzamide (DFMBA) versus non-fluorinated 3-methoxybenzamide (3-MBA) confirmed that fluorination significantly increases FtsZ inhibitory potency and anti-staphylococcal activity [2].

FtsZ inhibitor Antibacterial 2,6-Difluorobenzamide MRSA

Anticancer Potency Benchmarks from Close Structural Analogs: Benzofuran-1,3,4-Oxadiazole Hybrid Cytotoxicity versus Crizotinib in A549 Lung Cancer Cells

Although direct cytotoxicity data for CAS 921906-83-4 have not been published, closely related benzofuran-1,3,4-oxadiazole hybrids have been quantitatively evaluated. Irfan et al. (2022) reported that within a series of benzofuran–1,3,4-oxadiazole derivatives (compounds 5a–g), the most potent analog (compound 5d) exhibited an IC₅₀ of 6.3 ± 0.7 µM against A549 non-small-cell lung cancer cells in an MTT assay, representing a statistically significant 1.35-fold improvement over the clinically approved ALK/ROS1 inhibitor crizotinib (IC₅₀ = 8.54 ± 0.84 µM) tested under identical conditions [1]. The cell viability of the 5d-treated group was 27.49 ± 1.90%, indicating substantial cytotoxicity at the tested concentration. In a related study on bromobenzofuran-oxadiazole hybrids (BF1–9), compounds BF-2, BF-5, and BF-6 achieved even lower cell viabilities of 12.72 ± 2.23%, 10.41 ± 0.66%, and 13.08 ± 1.08%, respectively, against the HepG2 hepatocellular carcinoma cell line, with molecular docking confirming strong binding to key cancer targets EGFR, PI3K, mTOR, and Tubulin [2]. These data establish the anticancer potential of the benzofuran-1,3,4-oxadiazole scaffold class and provide quantitative benchmarks against which CAS 921906-83-4 can be experimentally compared.

Anticancer Cytotoxicity Benzofuran-oxadiazole A549

In Silico Target Engagement Differentiation: Benzofuran-1,3,4-Oxadiazole Binding Affinity versus TAM-16 Reference Inhibitor in M. tuberculosis Pks13

In a comprehensive in silico campaign evaluating benzofuran-1,3,4-oxadiazole scaffolds (BF1–BF16) as M. tuberculosis polyketide synthase 13 (Mtb Pks13) inhibitors, three compounds demonstrated binding energies comparable to or exceeding the reference benzofuran-based TAM-16 inhibitor. BF4 (a 2,5-dimethoxy-bromobenzofuran-oxadiazole derivative) achieved a binding affinity of −14.82 kcal/mol, surpassing TAM-16 (−14.61 kcal/mol) by 0.21 kcal/mol, while BF3 (−14.23 kcal/mol) and BF8 (−14.11 kcal/mol) showed near-equivalent binding [1]. MM-PBSA free energy calculations and 250-ns molecular dynamics simulations confirmed stable binding within the Pks13 active site for all three leads. Critically, the study demonstrated that the benzofuran moiety directly contributes to binding via π-stacking and H-bond interactions with active site residues, interactions that are absent in non-benzofuran oxadiazole derivatives [1]. For HCV NS5B RdRp, benzofuran-1,3,4-oxadiazole scaffolds BF1–BF7 exhibited binding affinities ranging from −12.63 to −14.04 kcal/mol, positioning them as moderate binders compared to the triazole series (−14.11 to −16.09 kcal/mol), but with a distinct binding mode [2]. The target compound CAS 921906-83-4, bearing the benzofuran-1,3,4-oxadiazole core, is structurally positioned to engage enzyme pockets similarly, with the 2,6-difluorobenzamide tail offering additional halogen-bonding opportunities not present in the BF1–BF16 series.

Molecular docking Pks13 Tuberculosis Benzofuran-oxadiazole

Green Synthesis Efficiency: Ultrasound/Microwave-Assisted Benzofuran-Oxadiazole Synthesis Yield Advantage over Conventional Methods

Benzofuran–oxadiazole hybrids, including scaffolds closely related to CAS 921906-83-4, have been synthesized using ultrasound- and microwave-assisted green methodologies that deliver substantially higher yields compared to conventional heating methods. Irfan et al. (2022) reported that benzofuran–oxadiazole derivatives 5a–g were obtained in 60–96% yield under ultrasound/microwave conditions, compared to only 36–80% yield using conventional synthetic protocols [1]. This represents an average yield improvement of 24–60 percentage points, with corresponding reductions in reaction time (from hours to minutes) and energy consumption. For bromobenzofuran-oxadiazole scaffolds (BF1–9), the use of BTEAC as a phase-transfer catalyst under ultrasonic conditions achieved yields up to 88% [2]. The target compound, CAS 921906-83-4, is amenable to analogous synthetic strategies: the general synthetic route involves (i) formation of benzofuran-2-carbohydrazide from benzofuran-2-carboxylic acid, (ii) cyclization to the 1,3,4-oxadiazole ring, and (iii) amide coupling with 2,6-difluorobenzoyl chloride, as outlined in the synthesis of related benzofuran-1,3,4-oxadiazole derivatives [3][4].

Green synthesis Ultrasound-assisted Microwave-assisted Benzofuran-oxadiazole

Antifungal Activity Differentiation: Benzofuran-1,3,4-Oxadiazole with 2,6-Difluorobenzylthio Substituent as Most Active Wood-Degrading Fungal Inhibitor

Hosseinihashemi et al. (2020) evaluated a series of benzofuran-1,3,4-oxadiazole hybrids against three wood-degrading fungal species. Among the tested compounds, 2-(benzofuran-2-yl)-5-((2,6-difluorobenzyl)thio)-1,3,4-oxadiazole (compound 5h), which incorporates a 2,6-difluorobenzyl substituent directly connected to the oxadiazole via a thioether linkage, was identified as the most active antifungal agent in the series [1]. This compound is structurally relevant to CAS 921906-83-4, as both share the benzofuran-2-yl-1,3,4-oxadiazole core and a 2,6-difluorinated aromatic moiety, albeit linked via different connectivities (thioether vs. amide). At 1000 ppm, compounds 5a, 5c, and 5i showed inhibition percentages of 14.6%, 23.0%, and 14.7% against Poria placenta and Coniophora puteana, respectively, while compound 5h demonstrated superior activity [1]. This structure–activity relationship indicates that the 2,6-difluoro substitution pattern on the aromatic ring contributes positively to antifungal potency within the benzofuran-oxadiazole scaffold class.

Antifungal Benzofuran-oxadiazole Wood preservation Structure-activity

High-Impact Research and Industrial Application Scenarios for N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide (CAS 921906-83-4)


Antibacterial Drug Discovery: FtsZ-Targeted SAR Expansion with Benzofuran-1,3,4-Oxadiazole Scaffolds

CAS 921906-83-4 is an ideal candidate for systematic antibacterial SAR studies aimed at exploring how the benzofuran-1,3,4-oxadiazole scaffold modulates FtsZ inhibition relative to previously characterized 1,2,4-oxadiazole and oxazole-based 2,6-difluorobenzamides. The established antibacterial activity of the 2,6-difluorobenzamide FtsZ pharmacophore (MICs reaching 0.5–1 µg/mL against MRSA for lead compound II.c) [1], combined with the structural novelty of the benzofuran substituent, creates an opportunity to determine whether the benzofuran oxygen enhances target engagement through additional polar interactions within the FtsZ allosteric pocket. Procurement of this compound enables minimum inhibitory concentration (MIC) determination against Gram-positive (S. aureus, including MRSA and MSSA) and Gram-negative panels, FtsZ polymerization inhibition assays, and mammalian cytotoxicity counterscreening to establish a therapeutic index—all critical data points for hit-to-lead progression in antibacterial programs.

Anticancer Lead Optimization: Comparative Cytotoxicity Profiling of Benzofuran-Oxadiazole-Difluorobenzamide Hybrids

The established anticancer potency of close benzofuran-1,3,4-oxadiazole structural analogs against A549 lung cancer (compound 5d: IC₅₀ = 6.3 ± 0.7 µM, surpassing crizotinib at 8.54 ± 0.84 µM) [2] and HepG2 liver cancer cells (BF-5: cell viability 10.41 ± 0.66%) [3] provides a compelling rationale for head-to-head cytotoxicity profiling of CAS 921906-83-4. The compound can be screened against an expanded cancer cell line panel (e.g., NCI-60 or a focused panel including MCF-7, HCT-116, HepG2, and A549) to quantify the contribution of the 2,6-difluorobenzamide tail to anticancer activity relative to the published benzofuran-oxadiazole analogs. Follow-up studies may include molecular docking against key cancer targets (EGFR, PI3K, mTOR, GSK-3β, Tubulin), kinase inhibition profiling, and evaluation of hemolytic activity and thrombolytic potential as safety counterscreens.

Antitubercular Drug Discovery: Experimental Validation of Computational Pks13 Inhibition Predictions

In silico studies have demonstrated that benzofuran-1,3,4-oxadiazole scaffolds achieve binding energies (−14.11 to −14.82 kcal/mol) competitive with the reference Pks13 inhibitor TAM-16 (−14.61 kcal/mol) [4]. Procuring CAS 921906-83-4 enables experimental validation of these computational predictions through in vitro biochemical Pks13 enzyme inhibition assays, determination of MIC values against M. tuberculosis H37Rv and drug-resistant clinical isolates, and cytotoxicity profiling against mammalian cell lines (e.g., Vero or HepG2) to establish selectivity indices. The difluorobenzamide moiety may confer additional binding interactions not present in the BF1–BF16 series, potentially yielding improved target engagement and antimycobacterial potency.

Chemical Biology Tool Compound: Multi-Target Pharmacophore Deconvolution Studies

The tripartite architecture of CAS 921906-83-4—combining benzofuran, 1,3,4-oxadiazole, and 2,6-difluorobenzamide pharmacophores—makes it a valuable chemical probe for target deconvolution studies employing affinity-based proteomics (e.g., chemical proteomics, photoaffinity labeling) or cellular thermal shift assays (CETSA). Each pharmacophoric unit has been independently associated with distinct biological targets: benzofurans with kinase inhibition and tubulin binding [5], 1,3,4-oxadiazoles with diverse enzyme inhibition (EGFR, Pks13, HCV NS5B, tyrosinase) [4][6], and 2,6-difluorobenzamides with FtsZ allosteric modulation [1]. Systematic target identification using this compound could reveal polypharmacology profiles and guide the rational design of target-selective analogs through iterative medicinal chemistry. The compound is also suitable for use as a reference standard in high-throughput screening (HTS) assay development and validation.

Quote Request

Request a Quote for N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.